Superior Potency vs. Fer-1 in RSL3 Model
In a direct head-to-head comparison within the same study, Ferroptosis-IN-3 (Compound 25) was found to be significantly more potent than the classical ferroptosis inhibitor ferrostatin-1 (Fer-1). Ferroptosis-IN-3 inhibited RSL3-induced ferroptosis in HT-1080 cells with an EC50 of 8.6 ± 2.2 nM, while Fer-1 achieved an EC50 of 23.4 ± 1.3 nM [1]. This represents a 3-fold improvement in potency for Ferroptosis-IN-3 over the benchmark inhibitor [1].
| Evidence Dimension | Inhibition of RSL3-induced ferroptosis in HT-1080 cells |
|---|---|
| Target Compound Data | EC50 = 8.6 ± 2.2 nM |
| Comparator Or Baseline | Ferrostatin-1 (Fer-1), EC50 = 23.4 ± 1.3 nM |
| Quantified Difference | 3-fold increase in potency |
| Conditions | HT-1080 human fibrosarcoma cell line, 1 µM RSL3 induction, 24-hour incubation, viability assessed by Cell-titer-glo assay |
Why This Matters
This quantifiable potency advantage allows researchers to use lower compound concentrations to achieve the same biological effect, minimizing the risk of off-target effects and improving the dynamic range of ferroptosis inhibition assays.
- [1] Ying D, Shen X, Wang S, Chen J, Wu Z, Chen W, Wang F, Min J, Yu Y. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. Eur J Med Chem. 2024 Jan 5;263:115913. View Source
